molecular formula C12H13NO5 B14498842 N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-glutamic acid CAS No. 63598-00-5

N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-glutamic acid

Katalognummer: B14498842
CAS-Nummer: 63598-00-5
Molekulargewicht: 251.23 g/mol
InChI-Schlüssel: LFSALEHGHQSLTQ-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-[(2-Hydroxybenzylidene)amino]pentanedioic acid: is a complex organic compound that features both an amino group and a hydroxybenzylidene group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(2-Hydroxybenzylidene)amino]pentanedioic acid typically involves the condensation of 2-hydroxybenzaldehyde with an amino acid derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a corresponding ketone or aldehyde.

    Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid or aluminum chloride.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

(2S)-2-[(2-Hydroxybenzylidene)amino]pentanedioic acid: has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of more complex molecules.

Wirkmechanismus

The mechanism of action of (2S)-2-[(2-Hydroxybenzylidene)amino]pentanedioic acid involves its interaction with specific molecular targets. The hydroxybenzylidene group can form hydrogen bonds with biological macromolecules, while the amino group can participate in various chemical interactions. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2S)-2-[(2-Hydroxybenzylidene)amino]butanedioic acid
  • (2S)-2-[(2-Hydroxybenzylidene)amino]hexanedioic acid

Comparison

  • (2S)-2-[(2-Hydroxybenzylidene)amino]pentanedioic acid is unique due to its specific chain length and the presence of both hydroxybenzylidene and amino groups. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications.

Eigenschaften

CAS-Nummer

63598-00-5

Molekularformel

C12H13NO5

Molekulargewicht

251.23 g/mol

IUPAC-Name

(2S)-2-[(2-hydroxyphenyl)methylideneamino]pentanedioic acid

InChI

InChI=1S/C12H13NO5/c14-10-4-2-1-3-8(10)7-13-9(12(17)18)5-6-11(15)16/h1-4,7,9,14H,5-6H2,(H,15,16)(H,17,18)/t9-/m0/s1

InChI-Schlüssel

LFSALEHGHQSLTQ-VIFPVBQESA-N

Isomerische SMILES

C1=CC=C(C(=C1)C=N[C@@H](CCC(=O)O)C(=O)O)O

Kanonische SMILES

C1=CC=C(C(=C1)C=NC(CCC(=O)O)C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.